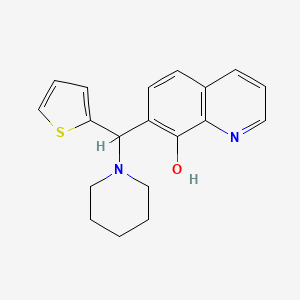
N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, also known as DMXAA or vadimezan, is a small molecule compound that has been extensively studied for its potential anti-tumor properties. In
Scientific Research Applications
N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential anti-tumor properties. It has been shown to induce apoptosis in tumor cells, inhibit angiogenesis, and activate the immune system to attack cancer cells. N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been tested in preclinical studies and clinical trials for various types of cancer, including lung cancer, melanoma, and ovarian cancer.
Mechanism of Action
N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide works by activating the STING (stimulator of interferon genes) pathway, which leads to the production of interferons and other cytokines that activate the immune system. This activation of the immune system leads to the destruction of tumor cells and inhibition of angiogenesis.
Biochemical and Physiological Effects:
N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been shown to have several biochemical and physiological effects, including induction of apoptosis in tumor cells, inhibition of angiogenesis, and activation of the immune system. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has several advantages for lab experiments, including its low toxicity and its ability to activate the immune system. However, it has been shown to have limited efficacy in some types of cancer, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, including:
1. Optimization of the synthesis method for large-scale production
2. Development of new formulations for improved delivery and efficacy
3. Identification of biomarkers to predict response to N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
4. Combination therapy with other anti-cancer agents to improve efficacy
5. Studies on the mechanism of action to improve understanding of its anti-tumor properties.
Conclusion:
N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a promising anti-tumor agent that has been extensively studied for its potential in cancer treatment. Its mechanism of action involves activation of the immune system and inhibition of angiogenesis, and it has been shown to have several biochemical and physiological effects. While it has limitations in some types of cancer, there are several future directions for research on N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide that could lead to improved efficacy and understanding of its anti-tumor properties.
Synthesis Methods
N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can be synthesized through a multi-step process that involves the reaction of 2-(1,2-dimethyl-1H-indol-3-yl)acetic acid with diethylamine, followed by a reaction with acetic anhydride to yield the final product. The synthesis method has been optimized to improve yield and purity, and several variations have been developed for large-scale production.
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-5-21(6-2)12-11-19-18(23)17(22)16-13(3)20(4)15-10-8-7-9-14(15)16/h7-10H,5-6,11-12H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIFTSSFLBNHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

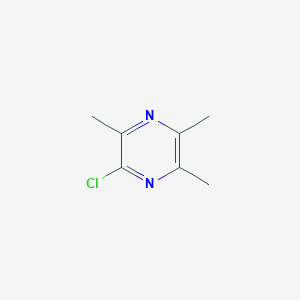
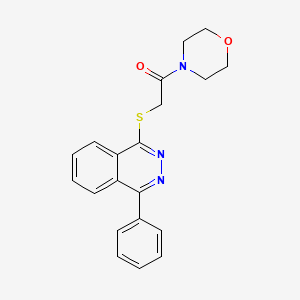

![Ethyl 4-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2455083.png)
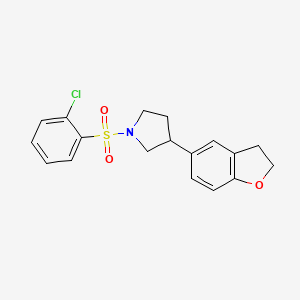
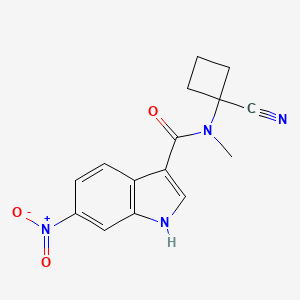
![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2455089.png)
![4-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2455091.png)
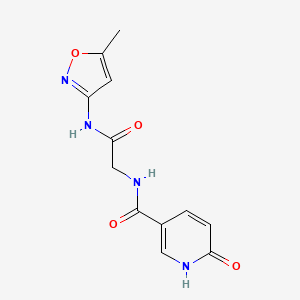
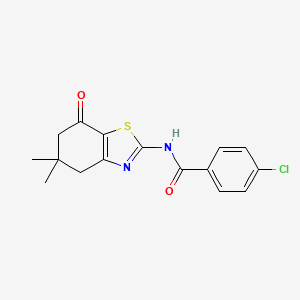
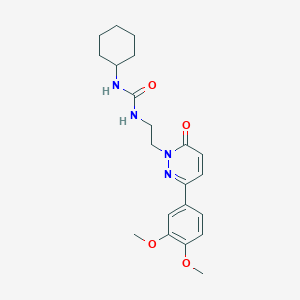
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2455096.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2,2-difluoro-2-(3-methylpyridin-2-yl)acetamide](/img/structure/B2455097.png)
